Welcome to the BenchChem Online Store!
molecular formula C5HBr2ClO2 B1354898 4,5-Dibromofuran-2-carbonyl chloride CAS No. 35900-96-0

4,5-Dibromofuran-2-carbonyl chloride

Cat. No. B1354898
M. Wt: 288.32 g/mol
InChI Key: RYMSLIRJMFBVFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07452906B2

Procedure details

A solution of the product of Step 1 (0.1 mol) in dichloromethane (300 ml) was cooled to 0° C. and treated with N,O-dimethylhydroxylamine hydrochloride (11.7 g, 0.12 mol) followed by triethylamine (36 ml, 0.36 mol). The mixture was allowed to warm to room temperature and stirred for 30 minutes The solvent was evaporated in vacuo and the residue partitioned between ethyl acetate and water. After separation of the layers, the organic phase was washed sequentially with 2M hydrochloric acid, water and brine, dried and concentrated in vacuo. The product was purified by silica gel chromatography eluting with ethyl acetate/hexane (1:1) to give the title compound (30.1 g, 96%); 1H NMR (CDCl3) 7.12 (1H, s), 3.78 (3H, s), 3.31 (3H, s).
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
11.7 g
Type
reactant
Reaction Step Two
Quantity
36 mL
Type
reactant
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8](Cl)=[O:9])[O:5][C:6]=1[Br:7].Cl.[CH3:12][NH:13][O:14][CH3:15].C(N(CC)CC)C>ClCCl>[CH3:15][O:14][N:13]([CH3:12])[C:8]([C:4]1[O:5][C:6]([Br:7])=[C:2]([Br:1])[CH:3]=1)=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
BrC=1C=C(OC1Br)C(=O)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
11.7 g
Type
reactant
Smiles
Cl.CNOC
Step Three
Name
Quantity
36 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 minutes The solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
After separation of the layers
WASH
Type
WASH
Details
the organic phase was washed sequentially with 2M hydrochloric acid, water and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate/hexane (1:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CON(C(=O)C=1OC(=C(C1)Br)Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 30.1 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.